molecular formula C15H19N3O3S B2412816 ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate CAS No. 2034352-95-7

ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2412816
CAS No.: 2034352-95-7
M. Wt: 321.4
InChI Key: WSKJEYPDFTYKIN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a pyrazole moiety and an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylthiophene-2-carboxylic acid and 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.

  • Reaction Steps: The carboxylic acid group of 3-methylthiophene-2-carboxylic acid is activated and then coupled with the amine group of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.

  • Ethyl Ester Formation: The resulting carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The pyrazole ring can be reduced to form a variety of derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

  • Reduced Pyrazoles: Resulting from the reduction of the pyrazole ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKJEYPDFTYKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has shown that derivatives of thiophene compounds exhibit notable antimicrobial activities. Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate has been evaluated for its ability to inhibit bacterial growth. In studies, the compound demonstrated significant zones of inhibition against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity
This compound has also been tested for antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The evaluation methods included DPPH radical scavenging assays and lipid peroxidation inhibition tests. Results indicated that the compound effectively scavenged free radicals, showcasing its potential in formulations aimed at reducing oxidative damage .

Therapeutic Applications

Cancer Treatment
Recent studies suggest that thiophene derivatives, including this compound, may have anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies have shown that these compounds can induce cell death in cancer cell lines while sparing normal cells .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, including arthritis and cardiovascular diseases. The anti-inflammatory activity was assessed through various assays measuring cytokine levels and inflammatory markers in cell cultures .

Case Studies

StudyApplicationFindings
K. Madhavi et al., 2016Antioxidant and Antibacterial ActivityDemonstrated significant antibacterial effects against multiple strains with measurable zones of inhibition .
Ghorab et al., 2012Anticancer ActivityShowed selective cytotoxicity towards cancer cell lines while maintaining low toxicity to normal cells .
Alqasoumi et al., 2009Synthesis of Heterocyclic CompoundsHighlighted the utility of thiophene derivatives in synthesizing novel heterocycles with biological significance .

Mechanism of Action

The mechanism by which ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • Ethyl 3-methylthiophene-2-carboxylate: Lacks the pyrazole moiety.

  • 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide: Lacks the thiophene ring.

  • Ethyl 3-methyl-5-(pyrazole-4-carboxamido)thiophene-2-carboxylate: Similar structure but without the trimethyl groups on the pyrazole ring.

Uniqueness: The presence of the trimethyl groups on the pyrazole ring and the specific substitution pattern on the thiophene ring make this compound unique, potentially leading to different biological and chemical properties compared to its analogs.

This comprehensive overview highlights the importance of ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate in various scientific and industrial applications

Biological Activity

Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where xx, yy, zz, aa, and bb represent the number of each atom in the molecular formula.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related pyrazole compound was shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundIC50 (μM)Mechanism of Action
Compound A0.08 - 12.07Inhibition of tubulin polymerization
Compound B0.283Inhibition of TNF-α release
Ethyl 3-Methyl-PyrazoleTBDTBD

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Studies indicate that related compounds inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism involves interference with the MAPK signaling pathway, crucial for inflammatory responses.

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of a similar pyrazole derivative in a murine model. The results indicated a significant reduction in inflammation markers when treated with the compound compared to control groups .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Release Modulation : The compound modulates cytokine release, thereby exerting anti-inflammatory effects.
  • Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression and inflammation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Prepare the thiophene-2-carboxylate core using a one-pot reaction with 1,3-monothio-β-diketones and ethyl bromoacetate under phase-transfer catalysis (e.g., TBAB with NaOH in a benzene:water system). This method yields ~92% efficiency for analogous thiophene derivatives .
  • Step 2 : Introduce the pyrazole-carboxamide moiety via coupling reactions. For example, react the thiophene intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous DMF .
  • Purification : Crystallize from ethanol or DMF to isolate the final product, monitoring yield (typically 65–74%) and purity via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups, N-H stretch at ~3300 cm⁻¹ for the amide) .
  • ¹H-NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm), pyrazole methyl groups (δ 1.5–2.5 ppm), and ester ethoxy protons (δ 1.2–1.4 ppm, triplet) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution ESI-MS, targeting the exact mass (e.g., calculated for C₁₆H₂₀N₄O₃S: 348.12 g/mol) .

Q. How can crystallization and crystal structure determination be performed?

  • Methodological Answer :
  • Crystallization : Use slow evaporation from polar aprotic solvents (e.g., DMF or ethanol) to obtain single crystals .
  • Data Collection : Employ X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
  • Refinement : Use SHELXL for structure solution and refinement, applying full-matrix least-squares on F². Validate with R-factor convergence (<5%) and check for disorder using the SQUEEZE algorithm in PLATON .
  • Visualization : Generate ORTEP diagrams with ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can reaction yields be optimized for similar thiophene-pyrazole hybrids?

  • Methodological Answer :
  • Catalyst Optimization : Replace TBAB with ionic liquids (e.g., [BMIM]BF₄) to enhance phase-transfer efficiency in biphasic systems .
  • Solvent Screening : Test mixed solvents (e.g., THF:water) to improve solubility of intermediates. Evidence shows benzene:water (2:1) minimizes side reactions in analogous syntheses .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust reaction time dynamically .

Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

  • Methodological Answer :
  • Disorder Handling : In SHELXL, apply PART and AFIX commands to model split positions. Use ISOR restraints to stabilize thermal parameters .
  • Twinning : For twinned crystals (common in polar space groups), use TWIN/BASF commands in SHELXL. Validate with the R₁ value for twinned vs. untwinned refinement .
  • Validation Tools : Cross-check with Mercury CSD’s packing similarity analysis to identify mismatches in predicted vs. observed intermolecular contacts .

Q. How to analyze hydrogen-bonding networks and supramolecular interactions in the crystal lattice?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., R₂²(8) motifs for amide dimerization) .
  • Mercury CSD : Generate interaction maps (e.g., π-π stacking distances, C-H···O contacts) and calculate void volumes to assess packing efficiency .
  • Energy Frameworks : Compare interaction energies (electrostatic, dispersion) to explain stabilization trends in polymorphs .

Q. What mechanistic insights explain the formation of the pyrazole-carboxamide moiety?

  • Methodological Answer :
  • Coupling Mechanism : The reaction likely proceeds via a carbodiimide-mediated activation of the pyrazole carboxylic acid, forming an O-acylisourea intermediate that reacts with the thiophene amine group. Use DFT calculations (e.g., Gaussian 16) to map the energy profile of this step .
  • Side Reactions : Monitor for N-acylation competing with O-acylation by replacing DMF with less polar solvents (e.g., dichloromethane) .

Q. How to design structure-activity relationship (SAR) studies for anticancer activity?

  • Methodological Answer :
  • In Vitro Assays : Test topoisomerase II inhibition via DNA relaxation assays (e.g., plasmid pBR322). Compare IC₅₀ values with doxorubicin controls .
  • Apoptosis Analysis : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells in cancer lines (e.g., MCF-7). Correlate activity with substituent electronegativity on the pyrazole ring .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with topoisomerase II’s ATPase domain, focusing on hydrophobic interactions with the thiophene core .

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